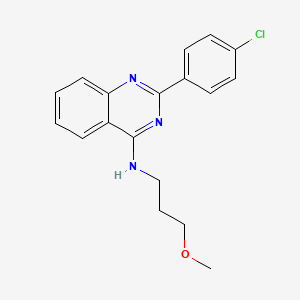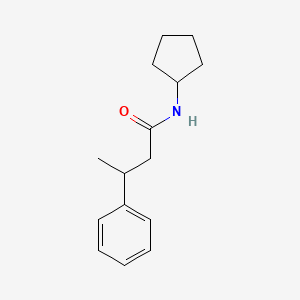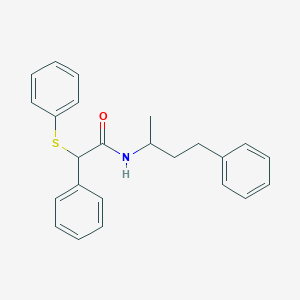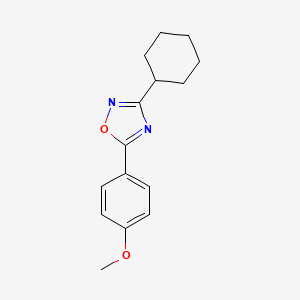
2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-quinazolinamine
Descripción general
Descripción
2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-quinazolinamine, also known as AG1478, is a synthetic chemical compound that belongs to the class of quinazoline-based tyrosine kinase inhibitors. This compound has been extensively studied for its potential use in cancer treatment and other medical applications.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-quinazolinamine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer. Inhibition of EGFR activity can lead to the inhibition of cancer cell growth and proliferation. This compound has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and asthma.
Mecanismo De Acción
2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-quinazolinamine acts as a competitive inhibitor of the ATP-binding site of the EGFR tyrosine kinase domain. This results in the inhibition of EGFR autophosphorylation and downstream signaling pathways, which are involved in cell proliferation, differentiation, and survival. This compound also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells. This compound has also been shown to have anti-inflammatory effects in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-quinazolinamine is its high specificity for the EGFR tyrosine kinase domain. This makes it an ideal tool for studying the role of EGFR in cancer and other diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental conditions.
Direcciones Futuras
There are several future directions for 2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-quinazolinamine research. One area of research is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Another area of research is the investigation of the role of EGFR in other diseases such as Alzheimer's disease and Parkinson's disease. Finally, the potential use of this compound in combination with other drugs for cancer treatment should be explored.
Conclusion:
In conclusion, this compound is a synthetic chemical compound that has been extensively studied for its potential use in cancer treatment and other medical applications. Its high specificity for the EGFR tyrosine kinase domain makes it an ideal tool for studying the role of EGFR in cancer and other diseases. Further research is needed to explore the potential of this compound in combination with other drugs for cancer treatment and other medical applications.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(3-methoxypropyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-23-12-4-11-20-18-15-5-2-3-6-16(15)21-17(22-18)13-7-9-14(19)10-8-13/h2-3,5-10H,4,11-12H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBPEHLHKHXEBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641676 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![propyl 4-[(methoxyacetyl)amino]benzoate](/img/structure/B3980394.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(4-ethoxybenzoyl)piperazine](/img/structure/B3980410.png)


![3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3980432.png)

![2-[(2-chlorobenzyl)thio]-N-cyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B3980441.png)
![N-[2-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B3980446.png)

![N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide hydrochloride](/img/structure/B3980453.png)
![3-hydroxy-5-methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3980455.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide](/img/structure/B3980474.png)
